6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide
Description
Historical Development of Imidazo[1,2-a]pyridine Research
The exploration of imidazo[1,2-a]pyridines began in the mid-20th century with the discovery of their sedative properties. Early studies focused on derivatives like alpidem and zolpidem, which targeted GABA~A~ receptors as anxiolytics and hypnotics. The 1980s marked a turning point when zolpidem became a clinically approved insomnia treatment, cementing the scaffold’s pharmaceutical relevance. By the 2010s, research pivoted toward antimicrobial and anticancer applications, driven by the need to address drug-resistant pathogens and oncogenic mutations. The synthesis of 6-bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide reflects this evolution, combining halogenation and bulky substituents to modulate electronic and steric properties for targeted bioactivity.
Significance in Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridines occupy a privileged position in drug discovery due to their ability to engage diverse biological targets. For instance, anti-tuberculosis agents like compound 18 (MIC ≤0.006 μM) highlight the scaffold’s potency against Mycobacterium tuberculosis. In oncology, covalent inhibitors such as I-11 leverage the imidazo[1,2-a]pyridine core to target KRAS G12C mutations, a previously "undruggable" oncogenic driver. The addition of bromine and tert-butyl groups in this compound enhances electrophilicity and lipophilicity, traits critical for membrane permeability and target binding. These modifications align with broader strategies to optimize pharmacokinetic profiles while maintaining synthetic accessibility.
Position of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine in Contemporary Research
This brominated derivative serves as both a synthetic intermediate and a structural template for probing structure-activity relationships (SAR). Its bromine atom at position 6 facilitates cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups for library diversification. The tert-butyl substituent at position 3 imposes steric hindrance, a feature exploited in kinase inhibitor design to achieve selective binding. Recent studies emphasize its utility in fragment-based drug discovery, where modular assembly strategies yield compounds with enhanced target affinity.
Theoretical Frameworks Governing Imidazo[1,2-a]pyridine Research
Three principal frameworks guide current investigations:
- Scaffold Hopping : Replacing traditional benzodiazepine cores with imidazo[1,2-a]pyridine improves selectivity while reducing off-target effects.
- Molecular Hybridization : Fusion with acrylonitrile moieties, as seen in antifungal agents, combines complementary pharmacophores to overcome resistance.
- Covalent Inhibition : Strategic placement of electrophilic warheads (e.g., acrylamides) enables irreversible target engagement, exemplified by KRAS G12C inhibitors.
The Groebke–Blackburn–Bienaymè (GBB) reaction exemplifies a key synthetic methodology, enabling rapid assembly of imidazo[1,2-a]pyridine derivatives under mild conditions. For this compound, regioselective bromination and tert-butyl introduction rely on Friedel-Crafts alkylation and halogenation protocols.
Classification and Nomenclature in Academic Literature
Imidazo[1,2-a]pyridines are classified as bicyclic heterocycles with a bridgehead nitrogen. According to IUPAC rules, the numbering begins at the pyridine nitrogen, proceeding clockwise to assign positions 1–8. Thus, "6-bromo-3-tert-butylimidazo[1,2-a]pyridine" denotes bromine at position 6 and a tert-butyl group at position 3 (Figure 1).
Figure 1: Structural annotation of this compound. The imidazo[1,2-a]pyridine core (black) bears a bromine atom (red) at position 6 and a tert-butyl group (blue) at position 3, with a hydrobromide counterion.
In pharmacological contexts, derivatives are often categorized by substitution patterns:
- Position 3 : Bulky groups (e.g., tert-butyl) enhance metabolic stability.
- Position 6 : Halogens or electron-withdrawing groups modulate electronic density for cross-coupling.
This systematic classification aids in SAR analysis and rational drug design, ensuring consistency across academic and industrial research.
Properties
IUPAC Name |
6-bromo-3-tert-butylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-6-13-10-5-4-8(12)7-14(9)10;/h4-7H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAYGKJINAMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C2N1C=C(C=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 3-tert-butylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification and crystallization processes to obtain the hydrobromide salt in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position serves as a reactive site for nucleophilic substitution (SNAr), particularly under palladium-catalyzed cross-coupling conditions. Key reactions include:
Suzuki-Miyaura Coupling
The bromine can be replaced with aryl or heteroaryl groups via palladium-catalyzed coupling with boronic acids. For example:
Similar reactions with 2-bromopyridine derivatives achieved yields of 62–76% under optimized conditions (THF, 70–120°C, 1–48 h) .
Buchwald-Hartwig Amination
The bromine can be substituted with amines to form C–N bonds. For instance, reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) yields 6-amino derivatives:
This method was used to synthesize tert-butyl (2-bromopyridin-3-yl)carbamate with 50.7% yield .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the electron-rich 2- and 8-positions. Documented reactions include:
Nitration and Sulfonation
Reaction with HNO₃ or H₂SO₄ introduces nitro or sulfonic acid groups. While specific data for this compound is limited, analogous imidazo[1,2-a]pyridines show regioselectivity at the 2-position due to ring electronics.
Ring Functionalization via Condensation
The tert-butyl group at the 3-position can influence reactivity through steric and electronic effects. For example:
Groebke-Blackburn-Bienaymé Reaction
This three-component reaction (aldehyde, aminopyridine, isocyanide) constructs imidazo[1,2-a]pyridines. While not directly tested on this compound, similar substrates achieved >60% yields under reflux conditions in toluene .
Salt-Specific Reactivity
The hydrobromide salt enhances solubility in polar solvents, facilitating reactions in aqueous or protic media. Key transformations include:
Deprotonation and Alkylation
Treatment with strong bases (e.g., LHMDS) deprotonates the imidazole nitrogen, enabling alkylation at the 1-position. For example:
This method was used to synthesize tert-butyl carbamate derivatives with 62% yield .
Comparative Reaction Data
Mechanistic Insights
-
Bromine Reactivity : The 6-bromo group’s position adjacent to the pyridine nitrogen increases its electrophilicity, favoring SNAr over aliphatic bromides.
-
Steric Effects : The tert-butyl group at the 3-position hinders substitution at proximal sites but stabilizes intermediates through hyperconjugation .
-
Salt Effects : The hydrobromide counterion participates in acid-mediated reactions, such as Boc deprotection under acidic conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide exhibit promising anticancer properties. Imidazopyridines, including derivatives of this compound, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that imidazopyridine derivatives can target specific kinases involved in cancer progression, making them potential candidates for drug development against cancers such as breast and lung cancer .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Several related imidazopyridines have been evaluated for their effectiveness against bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, leading to growth inhibition. This application is particularly relevant in the context of increasing antibiotic resistance .
Synthetic Organic Chemistry
Synthesis of Heterocyclic Compounds
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. This property is exploited in the development of complex organic molecules used in pharmaceuticals and agrochemicals .
Catalysis
The compound can also be utilized as a catalyst or catalyst precursor in organic reactions, particularly in C–N bond formation processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications .
Material Science
Polymer Chemistry
In material science, derivatives of imidazopyridine compounds are being investigated for their potential use in polymer synthesis. Their ability to form stable complexes with metal ions can lead to the development of new materials with enhanced properties such as conductivity and thermal stability .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of imidazopyridine derivatives, including this compound, evaluated their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Evaluation
Another research project assessed the antimicrobial activity of several imidazopyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds structurally related to this compound showed notable inhibition zones in disc diffusion assays, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 6, impacting physicochemical and biological properties:
Physicochemical Properties
- Solubility : Hydrobromide salts (e.g., 6-Bromo-3-tert-butyl derivative) show >98% purity and 0.15% water content, ideal for formulation . Chloro analogs may exhibit lower solubility due to increased hydrophobicity .
- Stability : Salts like hydrobromides are stable at room temperature, whereas free bases may require refrigeration .
Challenges and Limitations
Biological Activity
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 6-bromo-3-(tert-butyl)imidazo[1,2-a]pyridine hydrobromide
- CAS Number : 1820673-81-1
- Molecular Formula : C11H13BrN2·BrH
- Molecular Weight : 303.15 g/mol
Biological Activity Overview
Imidazopyridine derivatives, including this compound, have been associated with various biological activities:
- Anticancer Activity : Several studies have indicated that imidazopyridine compounds exhibit cytotoxic effects against various cancer cell lines. They may induce apoptosis and inhibit tumor growth through multiple pathways.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives in this class have been reported to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act on various receptors in the body, influencing signaling pathways related to pain, inflammation, and cell proliferation.
Table 1: Summary of Biological Activities
Research Example 1: Anticancer Activity
A study published in the Beilstein Journal demonstrated that imidazopyridine derivatives could significantly inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.
Research Example 2: Antimicrobial Efficacy
Research conducted on halogenated imidazole derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications in imidazole derivatives could enhance their potency against microbial strains.
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide?
Methodological Answer:
The synthesis typically involves halogenation of a preformed imidazo[1,2-a]pyridine scaffold. A common approach is bromination at the 6-position using bromine in acetic acid under inert conditions . For example:
- Starting Material : 3-tert-butylimidazo[1,2-a]pyridine.
- Reaction Setup : Dissolve in acetic acid, add bromine dropwise at 0–5°C, and stir for 12 hours.
- Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: hexane/EtOAc) .
Key Considerations : Solvent choice (e.g., acetic acid vs. chloroform) impacts reaction kinetics and by-product formation .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations and reaction path searches (e.g., using density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
- ICReDD Approach : Combines quantum mechanics with experimental data to refine reaction conditions (e.g., temperature, stoichiometry) .
- Case Study : Simulations of bromination pathways can identify energy barriers, reducing trial-and-error experiments by ~40% .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl at C3, bromine at C6). For example, the tert-butyl group shows a singlet at δ 1.45 ppm in CDCl₃ .
- HRMS : Verify molecular formula (e.g., C₁₁H₁₄Br₂N₂ requires m/z 312.39) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., hydrobromide salt formation) .
Advanced: How to address contradictory yield data in halogenation reactions?
Methodological Answer:
Discrepancies often arise from competing side reactions (e.g., di-bromination or ring oxidation). Mitigation strategies include:
- Kinetic Control : Lower reaction temperatures (0–5°C) suppress di-bromination .
- By-Product Analysis : Use LC-MS to identify impurities and adjust bromine equivalents (e.g., 1.1 eq. vs. 1.5 eq.) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of intermediates compared to acetic acid .
Basic: What are the key applications in pharmacological research?
Methodological Answer:
The compound serves as a precursor for bioactive molecules:
- Anticancer Agents : Functionalization at C6 (e.g., Suzuki coupling with aryl boronic acids) generates kinase inhibitors .
- Antimicrobial Screening : Test against multidrug-resistant Mycobacterium tuberculosis using microbroth dilution assays (MIC ≤ 2 µg/mL reported for analogs) .
Advanced: How to design experiments for substituent modification at the 3- and 6-positions?
Methodological Answer:
Use a factorial design approach to optimize reaction variables:
- Factors : Temperature, catalyst (e.g., CuBr₂), and substituent bulk (tert-butyl vs. methyl).
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors (e.g., 80% yield achieved at 70°C with 10 mol% CuBr₂) .
- DoE Example : A 2³ factorial design reduces experiments from 27 to 8 while identifying critical parameters .
Basic: What purification methods are recommended for this hydrobromide salt?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to isolate the hydrobromide salt with >95% purity .
- Ion-Exchange Chromatography : Separate unreacted starting materials using Dowex® 50WX4 resin .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
